Propanoyl chloride, 2-methoxy-, (2S)-

Vue d'ensemble

Description

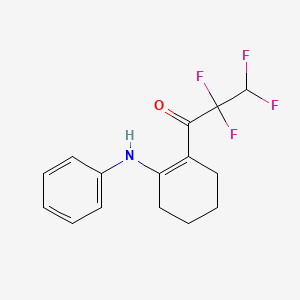

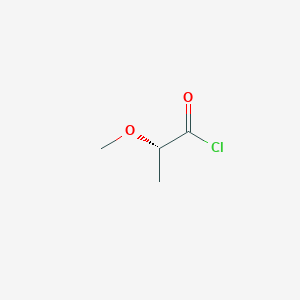

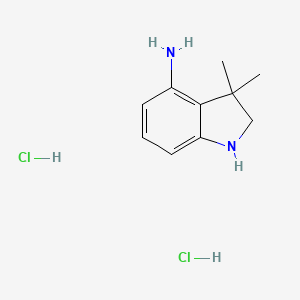

Propanoyl chloride, 2-methoxy-, (2S)- (also known as 2-methoxypropanoyl chloride ) is an organic compound with the chemical formula C₄H₇ClO₂ . It is the acyl chloride derivative of propionic acid. This colorless, corrosive, and volatile liquid serves as a reagent in organic synthesis. Notably, it undergoes characteristic reactions typical of acyl chlorides .

Molecular Structure Analysis

The molecular formula of 2-methoxypropanoyl chloride is C₄H₇ClO₂ , with a molar mass of approximately 106.55 g/mol . Its IUPAC Standard InChI representation is: (\text{InChI}=1S/C4H7ClO/c1-3(2)4(5)6/h3H,1-2H3) .

Chemical Reactions Analysis

As an acyl chloride, 2-methoxypropanoyl chloride participates in various reactions typical of this functional group. These include acylation reactions, such as the formation of amides and esters. The methylene protons in derived chiral amides and esters are diastereotopic .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Fluorescence Derivatization in Liquid Chromatography

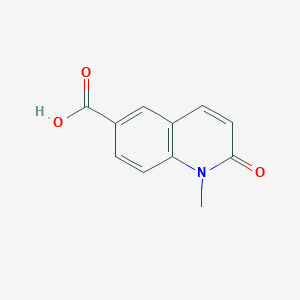

A compound similar to Propanoyl chloride, 2-methoxy-, (2S)-, namely 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, has been identified as a highly sensitive fluorescence derivatization reagent for primary and secondary alcohols in high-performance liquid chromatography. This reagent shows reactivity with various alcohols, producing corresponding fluorescent esters which can be separated efficiently (Yoshida, Moriyama, & Taniguchi, 1992).

Synthesis of Methoxypropanol

Another study highlights the selective synthesis of primary methoxypropanol using clay supported tris(2,4-pentanedionato)zirconium(IV). This process involves a facile ion-exchange process and exhibits increased conversion rates and selectivity compared to homogeneous systems. The selectivity towards primary methoxypropanol achieved under mild conditions was significant (Permana, Shimazu, Ichikuni, & Uematsu, 2004).

Chemical Transformations of Lactones and Furans

In a related chemical context, mixtures of thionyl chloride and alcohols, including 2-propanol, are used for transforming gamma-butyrolactone derivatives into alkyl, allyl, and propargyl 4-chlorobutyrates. This illustrates the versatility of similar compounds in facilitating chemical transformations of various organic substrates (Ferrari & Vogel, 1991).

Cleavage and Acylation of Methoxyphenol

Propanoyl chloride derivatives are involved in the selective cleavage of one of the methoxy groups of 2,6-dimethoxyphenol, followed by acylation. This process is crucial in the production of ortho-acylated catechols, which have applications in supramolecular chemistry and as precursors for various products (Adogla, Janser, Fairbanks, Vortolomei, Meka, & Janser, 2012).

Oxidation of Propanols in Catalysis

In the field of catalysis, the oxidation of 2-propanol to 1-methoxy-2-propanone using titanium silicalite-1 demonstrates the utility of similar compounds in selective oxidation processes. The high yield achieved highlights the potential of these compounds in industrial catalytic processes (Hayashi, Kikawa, Murai, Shigemoto, Sugiyama, & Kawashioro, 1996).

Propriétés

IUPAC Name |

(2S)-2-methoxypropanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-3(7-2)4(5)6/h3H,1-2H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEMORIANHKPTH-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine](/img/structure/B3118500.png)

![2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone](/img/structure/B3118503.png)